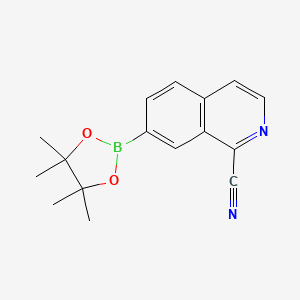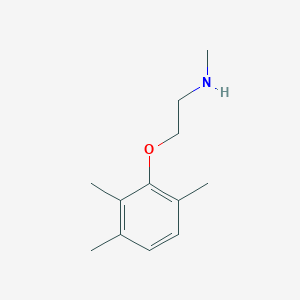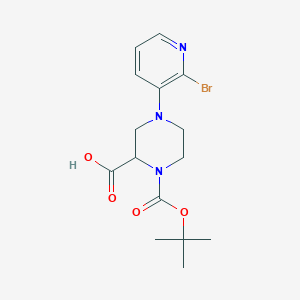![molecular formula C11H13N3S2 B1416154 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-89-6](/img/structure/B1416154.png)
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Overview
Description
The compound “4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a complex organic molecule that contains a piperidine ring, a thiadiazole ring, and a thiophene ring . Piperidine is a common motif in many pharmaceuticals and natural products, and thiadiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Thiophene is a five-membered ring with one sulfur atom, which is a bioisostere of pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three rings: piperidine, thiadiazole, and thiophene. The connectivity and orientation of these rings in the molecule would significantly influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the various functional groups within the molecule. For example, the nitrogen atoms in the piperidine and thiadiazole rings could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing thiadiazole and piperidine rings, are pivotal in the development of new therapeutic agents. The literature highlights the extensive pharmacological activities associated with thiadiazole derivatives, including antibacterial, anti-inflammatory, analgesic, antitumor, antiviral, and antimicrobial properties. These activities are attributed to the presence of the toxophoric N2C2S moiety, which is a common feature in many pharmacologically active compounds. Researchers are continuously exploring the combination of different molecules to create hybrid compounds with enhanced biological profiles, indicating the therapeutic versatility of thiadiazole derivatives (Mishra, Singh, Tripathi, & Giri, 2015).
Synthetic and Biological Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, underscoring their importance in pharmaceutical research. These compounds are derived from cyclization reactions of thiosemicarbazone and exhibit substantial biological activity against various bacterial and fungal strains. The pharmaceutical significance of these molecules is a focal point of research, highlighting their potential as the basis for developing new therapeutic agents (Yusuf & Jain, 2014).
Future Directions
The future directions for this compound would likely involve further studies to explore its potential uses, particularly if it shows promising biological activity. This could include medicinal chemistry studies to optimize its activity and selectivity, as well as preclinical and clinical studies if it’s intended to be a drug .
properties
IUPAC Name |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSBMOYYQRFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)


![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)


